An In-Depth Technical Guide to 1-Propyl-1H-indazole-4-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Propyl-1H-indazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-propyl-1H-indazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. This document details the chemical and physical properties of the title compound, provides an expert-guided protocol for its regioselective synthesis, explores the rich reactivity of its aldehyde functional group for further molecular elaboration, and discusses its application as a key intermediate in drug discovery. The content is structured to deliver actionable insights and methodologies for researchers engaged in synthetic and medicinal chemistry.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are recognized as "privileged scaffolds" in drug discovery.[1] Their structural resemblance to indole allows them to act as bioisosteres, engaging in crucial hydrogen bonding interactions within biological targets.[2] This has led to the development of numerous indazole-containing drugs with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3]
The functionalization of the indazole core is paramount for modulating its physicochemical properties and biological activity. Specifically, N-alkylation and the introduction of reactive handles like the formyl (carbaldehyde) group create versatile intermediates for building extensive compound libraries. 1-Propyl-1H-indazole-4-carbaldehyde is one such intermediate, combining the N1-propyl group, which enhances lipophilicity, with a C4-aldehyde group, a gateway for a multitude of chemical transformations. This guide elucidates the core chemical characteristics of this valuable compound.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible chemical research. While specific experimental data for 1-propyl-1H-indazole-4-carbaldehyde is not broadly published, its properties can be reliably predicted based on its constituent parts: the parent 1H-indazole-4-carbaldehyde and the N-propyl substituent.
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-propyl-1H-indazole-4-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₂N₂O | - |
| Molecular Weight | 188.23 g/mol | - |
| CAS Number | Not assigned / Not publicly available | - |
| Parent CAS Number | 669050-70-8 (for 1H-indazole-4-carbaldehyde) | [4] |
| Appearance | Expected to be an off-white to yellow solid or oil | Extrapolation |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMF, DMSO); low solubility in water | Chemical Principles |
| SMILES | CCCN1C=C2C=CC=C(C=O)C2=N1 | - |
| InChIKey | (Generated upon synthesis and registration) | - |
Note: The physical properties such as melting point will differ significantly from the parent compound, 1H-indazole-4-carbaldehyde (m.p. 166-167 °C), due to the N-propylation disrupting the crystal lattice packing enabled by N-H hydrogen bonding.[4]
Synthesis and Manufacturing
The most direct and reliable method for preparing 1-propyl-1H-indazole-4-carbaldehyde is the regioselective N-alkylation of the commercially available precursor, 1H-indazole-4-carbaldehyde.
The Causality of Regioselective N-Alkylation
The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation can lead to a mixture of N1 and N2 substituted products, which are often difficult to separate.[5] Achieving high regioselectivity is therefore a critical challenge.
Expertise & Experience: The choice of base and solvent system is crucial for directing the alkylation to the desired N1 position. Strong, non-nucleophilic hydride bases like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are highly effective.[5][6] NaH irreversibly deprotonates the indazole, forming the indazolide anion. In this state, the N1 position is generally favored for alkylation with primary alkyl halides due to a combination of thermodynamic stability and steric accessibility, leading to the more stable 1H-tautomer product.[6][7]
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and clear endpoints for confirmation.
Step 1: Deprotonation
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To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-4-carbaldehyde (1.0 eq, e.g., 1.46 g, 10 mmol).
-
Add anhydrous DMF or THF (approx. 10 mL/g of starting material). Stir to dissolve.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol) portion-wise.
-
Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 0 °C condition mitigates potential side reactions.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of gas evolution and formation of a clear solution or fine suspension indicates complete formation of the sodium indazolide salt.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Add 1-iodopropane or 1-bromopropane (1.2 eq, e.g., 1.2 mL of 1-iodopropane, 12 mmol) dropwise via syringe.
-
Causality: An iodide is a better leaving group than a bromide, often resulting in faster reaction times and higher yields. A slight excess of the alkylating agent ensures complete consumption of the indazolide salt.
-
-
Allow the reaction to stir at room temperature overnight (or monitor by TLC until completion).
Step 3: Work-up and Purification
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane). The product spot should have a higher Rf value than the starting material.
-
Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 1-propyl-1H-indazole-4-carbaldehyde as a pure compound.
Step 4: Characterization
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (see Section 4).
Synthesis Workflow Diagram
Caption: Key synthetic transformations of the 4-carbaldehyde group.
Conclusion
1-Propyl-1H-indazole-4-carbaldehyde is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its synthesis is achievable through well-established, regioselective N-alkylation protocols. The true power of this molecule is unlocked through the versatile reactivity of the C4-aldehyde, which provides a robust platform for generating diverse libraries of complex, biologically active compounds. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively utilize this compound in their synthetic campaigns.
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C₁₁H₁₂N₂O188.23
